molecular formula C19H30N4O9 B6357946 2,2',2''-(10-(2,6-Dioxotetrahydro-2H-pyran-3-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid CAS No. 1375475-53-8

2,2',2''-(10-(2,6-Dioxotetrahydro-2H-pyran-3-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid

Numéro de catalogue: B6357946
Numéro CAS: 1375475-53-8
Poids moléculaire: 458.5 g/mol
Clé InChI: BYBCIVKIWIFVFD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,2’,2’'-(10-(2,6-Dioxotetrahydro-2H-pyran-3-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid is a complex organic compound with a unique structure that includes a tetraazacyclododecane core and a dioxotetrahydropyran moiety

Mécanisme D'action

Target of Action

DOTA-GA-Anhydride, also known as DOTA-GA-Anhydride 95%, is a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and GA (glutaric anhydride). DOTA is a multidentate chelator, often used to form stable complexes with metal ions . The primary targets of DOTA-GA-Anhydride are these metal ions, which are often used in medical imaging .

Mode of Action

DOTA-GA-Anhydride interacts with its targets (metal ions) by forming stable complexes. This is achieved through the multiple coordination sites present in the DOTA part of the molecule . The GA anhydride part of the molecule is a type of organic compound that contains an anhydride structure . When GA anhydride reacts with DOTA, the resulting product is likely a DOTA molecule with an anhydride derivative, i.e., DOTA-GA-Anhydride .

Biochemical Pathways

The biochemical pathways affected by DOTA-GA-Anhydride are primarily related to the imaging techniques in which it is used. For instance, in magnetic resonance imaging (MRI) and positron emission tomography (PET), DOTA-GA-Anhydride can form radiotracers by binding with radioactive metals . These radiotracers can then be used to visualize certain biochemical pathways in the body.

Pharmacokinetics

The pharmacokinetics of DOTA-GA-Anhydride are influenced by its properties and the specific metal ions it binds to. For instance, the DOTAGA derivatives showed higher hydrophilicity and improved affinity to PSMA, resulting in about twofold increased specific internalization of the 68 Ga- and 177 Lu-labelled DOTAGA analogue . Especially, [68Ga]DOTAGA-ffk (Sub-KuE) exhibits favourable pharmacokinetics, low unspecific uptake and high tumour accumulation in LNCaP-tumour-bearing mice .

Result of Action

The result of DOTA-GA-Anhydride’s action is the formation of stable complexes with metal ions, which can be used as radiotracers in medical imaging . This allows for the visualization of certain biochemical pathways and structures within the body, aiding in the diagnosis and treatment of various conditions.

Action Environment

The action, efficacy, and stability of DOTA-GA-Anhydride can be influenced by various environmental factors. For instance, the pH and temperature can affect the reaction between GA anhydride and DOTA to form DOTA-GA-Anhydride . Additionally, the specific imaging technique used (e.g., MRI or PET) and the type of metal ion involved can also influence the action of DOTA-GA-Anhydride .

Analyse Biochimique

Biochemical Properties

DOTA-GA-Anhydride is a chelating agent derivative with multiple coordination sites, allowing it to form stable complexes with metal ions . Specifically, DOTA-GA-Anhydride is a multidentate chelator, typically used to form complexes with metal ions for applications in medical imaging .

Cellular Effects

The cellular effects of DOTA-GA-Anhydride are primarily observed in its interactions with prostate-specific membrane antigen (PSMA), which is highly expressed in prostate cancer . The DOTA-GA-Anhydride derivatives show improved affinity to PSMA, resulting in an about twofold increased specific internalization of the radiotracers .

Molecular Mechanism

The molecular mechanism of DOTA-GA-Anhydride involves its binding interactions with biomolecules. The nat gallium and lutetium complexes of DOTA-GA-Anhydride have been shown to have affinity to PSMA and the internalization efficiency of the radiotracers were determined on PSMA-expressing LNCaP cells .

Temporal Effects in Laboratory Settings

In laboratory settings, DOTA-GA-Anhydride exhibits stability over time. The radiochemical yields for gallium and lutetium labelling were almost quantitative, resulting in specific activities of 250 to 300 GBq/μmol for the gallium analogues and 38 GBq/μmol for lutetium complexes .

Dosage Effects in Animal Models

The effects of DOTA-GA-Anhydride vary with different dosages in animal models. In LNCaP-tumour-bearing mice, DOTA-GA-Anhydride exhibits favourable pharmacokinetics, low unspecific uptake and high tumour accumulation .

Metabolic Pathways

The metabolic pathways that DOTA-GA-Anhydride is involved in are primarily related to its role as a chelating agent. It forms stable complexes with metal ions, which can interact with various enzymes or cofactors .

Transport and Distribution

DOTA-GA-Anhydride is transported and distributed within cells and tissues through its interactions with metal ions. The nature of these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of DOTA-GA-Anhydride is determined by its interactions with metal ions and other biomolecules. These interactions can direct it to specific compartments or organelles within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’'-(10-(2,6-Dioxotetrahydro-2H-pyran-3-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid typically involves multiple steps. The starting materials often include tetraazacyclododecane and dioxotetrahydropyran derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxotetrahydropyran moiety.

    Reduction: Reduction reactions may target the carbonyl groups within the structure.

    Substitution: Substitution reactions can occur at various positions on the tetraazacyclododecane ring or the dioxotetrahydropyran moiety.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

Overview

2,2',2''-(10-(2,6-Dioxotetrahydro-2H-pyran-3-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid (commonly referred to as DOTAGA) is a complex organic compound notable for its unique structural features. It consists of a tetraazacyclododecane core and functional groups that enhance its chelating properties. This compound has garnered attention in various scientific fields, particularly in chemistry, biology, and medicine.

Coordination Chemistry and Catalysis

DOTAGA serves as an effective ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and the development of new materials. The tetraazacyclododecane framework allows for the coordination of various transition metals, which can facilitate a range of chemical reactions.

Biological Applications

In biological systems, DOTAGA is investigated for its potential as a chelating agent. It can bind to metal ions that play crucial roles in biological processes. For instance:

  • Metal Ion Chelation : It has been studied for its effectiveness in chelating harmful metal ions in biological systems, which is particularly relevant in conditions like neurodegenerative diseases where metal dyshomeostasis occurs .
  • Drug Delivery Systems : The compound's structure allows it to be used in targeted drug delivery systems. By attaching therapeutic agents to DOTAGA, researchers can enhance the specificity and efficacy of treatments .

Medical Imaging and Radiopharmaceuticals

DOTAGA is widely used in the field of radiochemistry for the development of radiopharmaceuticals. Its ability to form stable complexes with radiometals such as Gadolinium makes it suitable for:

  • Diagnostic Imaging : DOTAGA-based compounds are used in MRI and PET imaging due to their favorable pharmacokinetic properties and ability to provide high-resolution images.
  • Targeted Therapy : The compound can be conjugated with therapeutic agents for targeted cancer treatment, allowing for localized delivery of drugs while minimizing systemic toxicity .

Case Study 1: Neurodegenerative Disease Treatment

Research has demonstrated that DOTAGA can effectively chelate excess metal ions in models of neurodegenerative diseases such as Alzheimer's. A study highlighted the compound's ability to reduce oxidative stress by binding free copper ions in neuronal cells, suggesting a potential therapeutic role .

Case Study 2: Radiopharmaceutical Development

A significant application of DOTAGA is its use in creating radiopharmaceuticals for cancer imaging. In one study, DOTAGA was conjugated with a radioactive isotope and administered to patients undergoing PET scans. Results indicated improved imaging quality and patient outcomes due to enhanced specificity of the targeting mechanism .

Comparaison Avec Des Composés Similaires

    Cyclen (1,4,7,10-tetraazacyclododecane): A simpler analog without the dioxotetrahydropyran moiety.

    EDTA (Ethylenediaminetetraacetic acid): A widely used chelating agent with a different structure.

Activité Biologique

2,2',2''-(10-(2,6-Dioxotetrahydro-2H-pyran-3-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid, commonly referred to as DOTA-GA-Anhydride, is a complex macrocyclic compound with significant potential in biological and medical applications. Its unique structure incorporates a tetraazacyclododecane core and a dioxotetrahydropyran moiety, which enhances its chelating properties and biological compatibility.

Chemical Structure and Properties

DOTA-GA-Anhydride has the following molecular characteristics:

PropertyValue
Molecular FormulaC19H30N4O9
Molecular Weight458.46 g/mol
CAS Number1375475-53-8
AppearanceOff-white to pale brown powder

The compound features three acetic acid moieties and is functionalized with a dioxotetrahydropyran group. This structural complexity allows for versatile applications in radiochemistry and bioconjugation.

Chelation Properties

DOTA-GA-Anhydride is primarily recognized for its ability to form stable complexes with metal ions. This property is crucial in various biomedical applications such as:

  • Radiopharmaceutical Development : DOTA-GA-Anhydride can create chelators that bind to radioisotopes like Gadolinium-153 (Gd-153), which are essential for diagnostic imaging techniques such as MRI and PET scanning. The chelation process significantly enhances the stability and bioavailability of these metal ions in biological systems.
  • Drug Delivery Systems : The compound's chelation ability enables it to be utilized in drug delivery systems where it can effectively transport therapeutic agents to specific sites within the body. This targeted approach minimizes side effects and enhances therapeutic efficacy .

Interaction Studies

Research has demonstrated that DOTA-GA-Anhydride exhibits high binding affinity with various metal ions and biological molecules. Notable findings include:

  • Increased Specific Internalization : Studies indicate that derivatives of DOTA-GA-Anhydride show improved internalization rates when labeled with isotopes like Gallium-68 (Ga-68) or Lutetium-177 (Lu-177). This property is particularly beneficial in targeted radionuclide therapy.
  • MRI Contrast Enhancement : When complexed with Gadolinium, DOTA-GA-Anhydride acts as an effective MRI contrast agent by shortening the relaxation time of surrounding water molecules, thereby improving tissue visualization .

Case Studies

  • Radionuclide Therapy : A study involving the use of DOTA-GA-Anhydride for the labeling of antibodies demonstrated enhanced tumor targeting in animal models. The radiolabeled antibodies exhibited higher accumulation in tumor tissues compared to non-labeled controls, indicating the compound's potential for improving cancer diagnostics and treatment.
  • Nanoparticle Formulation : Research focused on incorporating DOTA-GA-Anhydride into nanoparticle formulations showed promising results in enhancing drug delivery efficiency. The nanoparticles demonstrated improved circulation times and targeted delivery capabilities due to the chelation properties of DOTA-GA-Anhydride .

Propriétés

IUPAC Name

2-[4,10-bis(carboxymethyl)-7-(2,6-dioxooxan-3-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O9/c24-15(25)11-20-3-5-21(12-16(26)27)7-9-23(14-1-2-18(30)32-19(14)31)10-8-22(6-4-20)13-17(28)29/h14H,1-13H2,(H,24,25)(H,26,27)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBCIVKIWIFVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC(=O)C1N2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.